6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol
Overview
Description
“6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol” is a heteroaromatic thioamide . It has a molecular weight of 195.17 . The IUPAC name for this compound is 4-amino-6-(trifluoromethyl)-2-pyrimidinyl hydrosulfide .
Synthesis Analysis
The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . Some methods are based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular formula of “this compound” is C5H4F3N3S . The InChI code for this compound is 1S/C5H4F3N3S/c6-5(7,8)2-1-3(9)11-4(12)10-2/h1H,(H3,9,10,11,12) .Chemical Reactions Analysis
The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .Scientific Research Applications
Reactions with Amines and Thiols
The chemical reactivity of related pyrimidine derivatives, such as 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, demonstrates the potential of 6-amino-2-(trifluoromethyl)pyrimidine-4-thiol in synthetic chemistry. These reactions enable the formation of various products through regio- and stereoselective addition, indicating its utility in creating complex molecules (Čikotienė et al., 2007).
Crystallization and Molecular Recognition
Research on crystallization and molecular recognition involving aminopyrimidines highlights the significance of this compound in pharmaceuticals. These compounds' ability to form hydrogen bonds is crucial for targeted drug action, as demonstrated by their role in DNA base pairing (Rajam et al., 2017).
Spectrophotometric Metal Ion Determination
Pyrimidine-2-thiols, closely related to the compound , have been utilized as analytical reagents for the spectrophotometric determination of metal ions. This indicates the potential of this compound in analytical chemistry, particularly for metal ion detection and quantification in various samples (Gaikwad et al., 2005).
Antimicrobial and Anti-Inflammatory Activities
The synthesis of novel pyrimidine derivatives, including those similar to this compound, for antimicrobial and anti-inflammatory purposes, suggests its potential application in developing new therapeutic agents. These compounds' tested activities against various microorganisms underscore their importance in medicinal chemistry (Mohamed et al., 2010).
Synthesis of Novel Heterocycles
The compound serves as a precursor for synthesizing functionalized and fused heterocycles, including tetrazolopyrimidines and imidazolopyrimidines, which show moderate to good antibacterial and antifungal activities. This underscores its role in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals (Hamid et al., 2021).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
The compound may be used in the preparation of a novel half-lantern divalent complex of platinum . It can also form a stable monolayer on the Au (111) surface . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Properties
IUPAC Name |
6-amino-2-(trifluoromethyl)-1H-pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRRXKAVFSMKON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=S)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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